molecular formula C13H24N2O2 B6603154 tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2169309-12-8

tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B6603154
CAS No.: 2169309-12-8
M. Wt: 240.34 g/mol
InChI Key: WECIFHYVUQJQBW-UHFFFAOYSA-N
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Description

tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate: is a spirocyclic compound with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34186 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 5-amino-2-azaspiro[35]nonane-2-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic coreThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)7-5-4-6-10(13)14/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIFHYVUQJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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